

Spectroscopic Profile of (+)-Diisopropyl L-tartrate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (+)-Diisopropyl L-tartrate

Cat. No.: B7799512

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **(+)-Diisopropyl L-tartrate** (DIPT), a chiral reagent widely used in asymmetric synthesis, particularly in the Sharpless epoxidation. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analytical techniques.

Spectroscopic Data Summary

The quantitative spectroscopic data for **(+)-Diisopropyl L-tartrate** is summarized in the tables below, providing a clear reference for compound identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectroscopic Data for **(+)-Diisopropyl L-tartrate**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
~5.10	Septet	~6.2	2H	-CH(CH ₃) ₂
~4.45	Singlet	-	2H	-CH(OH)-
~3.45	Broad Singlet	-	2H	-OH
~1.25	Doublet	~6.2	12H	-CH(CH ₃) ₂

Note: Data estimated from spectral images. Solvent: CDCl₃, Reference: TMS at 0.00 ppm.

Table 2: ¹³C NMR Spectroscopic Data for **(+)-Diisopropyl L-tartrate**

Chemical Shift (δ) ppm	Assignment
~170.5	C=O (Ester Carbonyl)
~72.5	-CH(OH)-
~69.5	-CH(CH ₃) ₂
~21.8	-CH(CH ₃) ₂

Note: Data estimated from spectral images. Solvent: CDCl₃.[\[1\]](#)

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for **(+)-Diisopropyl L-tartrate**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3450	Strong, Broad	O-H Stretch (Alcohol)
~2980	Strong	C-H Stretch (sp ³ C-H)
~1740	Strong	C=O Stretch (Ester Carbonyl)
~1380, ~1370	Medium	C-H Bend (Isopropyl gem-dimethyl)
~1100	Strong	C-O Stretch (Ester)

Note: Data estimated from spectral images.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for (+)-Diisopropyl L-tartrate

m/z	Relative Intensity (%)	Possible Fragment
234	Low	[M] ⁺ (Molecular Ion)
219	Moderate	[M - CH ₃] ⁺
175	High	[M - COOCH(CH ₃) ₂] ⁺
117	High	[COOCH(CH ₃) ₂] ⁺
43	Very High	[CH(CH ₃) ₂] ⁺ (Base Peak)

Note: Fragmentation pattern is predicted based on typical ester fragmentation.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

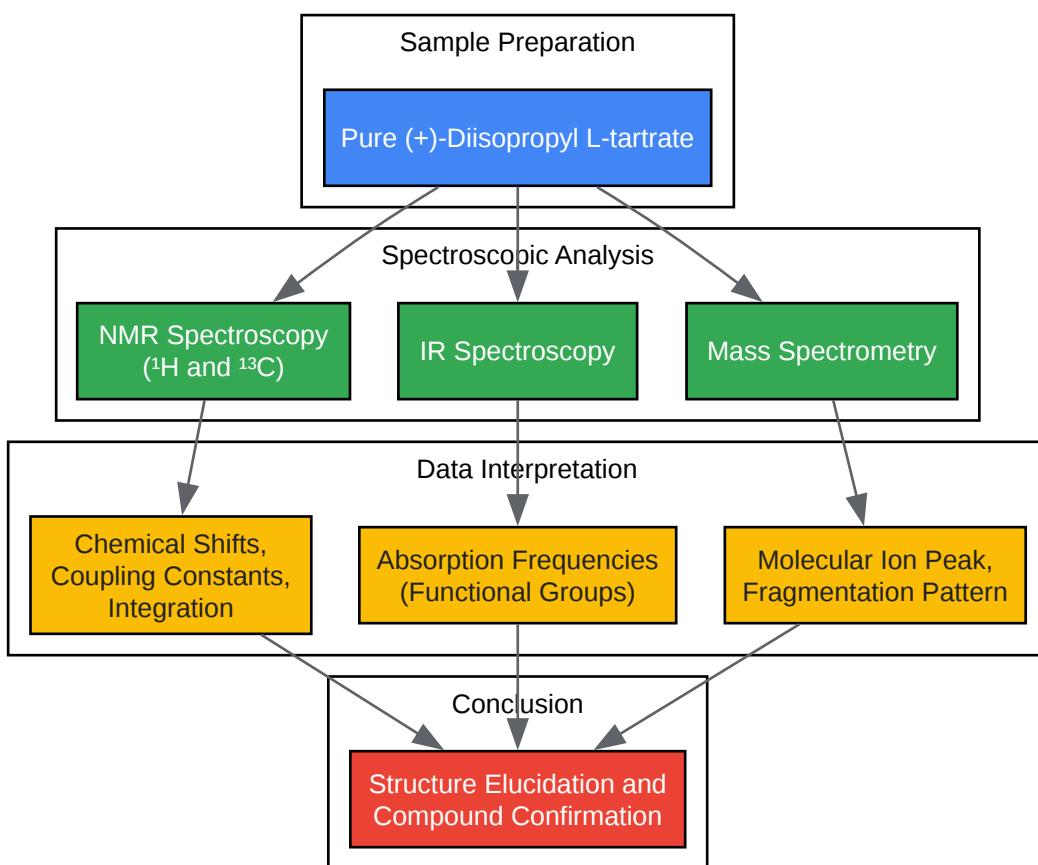
Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A solution of **(+)-Diisopropyl L-tartrate** (5-10 mg) is prepared in a deuterated solvent (e.g., CDCl_3 , ~0.6 mL) within a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).
- Data Acquisition: The NMR spectra are acquired on a spectrometer operating at a standard frequency for ^1H and ^{13}C nuclei (e.g., 400 MHz for ^1H).
 - ^1H NMR: A standard pulse sequence is used to acquire the proton spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and an appropriate spectral width.
 - ^{13}C NMR: A proton-decoupled pulse sequence is typically used to obtain a spectrum with single lines for each unique carbon atom. A larger number of scans is generally required for ^{13}C NMR due to the low natural abundance of the ^{13}C isotope.

Infrared (IR) Spectroscopy

- Sample Preparation: As **(+)-Diisopropyl L-tartrate** is a liquid, the spectrum can be obtained using the neat liquid technique. A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.
- Data Acquisition: The prepared salt plates are placed in the sample holder of an FTIR spectrometer. The spectrum is recorded over a typical range of $4000\text{-}400\text{ cm}^{-1}$. A background spectrum of the clean salt plates is recorded first and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)


- Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, typically via direct injection or after separation by gas chromatography (GC-MS). Electron Ionization (EI) is a common method for this type of molecule. In EI, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
- Mass Analysis: The resulting positively charged ions and fragments are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the

ions based on their mass-to-charge ratio (m/z).

- Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic characterization of a chemical compound like **(+)-Diisopropyl L-tartrate**.

[Click to download full resolution via product page](#)

Spectroscopic analysis workflow for structural elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Diisopropyl tartrate | C10H18O6 | CID 6453580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of (+)-Diisopropyl L-tartrate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b7799512#spectroscopic-data-of-diisopropyl-l-tartrate-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com